molecular formula C12H16ClN3 B8219773 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1185176-25-3

2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B8219773
CAS No.: 1185176-25-3
M. Wt: 237.73 g/mol
InChI Key: DQAJADFVPDRSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound features a benzimidazole core linked to a piperidine ring, which contributes to its unique chemical and biological characteristics. It is often explored for its potential use as an antihistamine and in other therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with 3-chloropiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole or piperidine derivatives.

Scientific Research Applications

2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antihistamine and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as insomnia and allergies.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with histamine receptors, particularly the H1 receptor. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic responses and promoting sedative effects. The molecular pathways involved include the inhibition of histamine-induced signaling cascades, which can lead to reduced inflammation and other histamine-mediated effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-aminopiperidine)-benzimidazole
  • 2-(piperidin-1-yl)-1H-benzimidazole
  • 2-(piperidin-4-yl)-1H-benzimidazole

Uniqueness

2-(piperidin-3-yl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it may exhibit improved selectivity for histamine receptors and better pharmacokinetic profiles, making it a promising candidate for further drug development.

Properties

IUPAC Name

2-piperidin-3-yl-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAJADFVPDRSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700226
Record name 2-(Piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185176-25-3
Record name 2-(Piperidin-3-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.